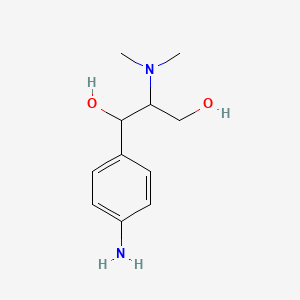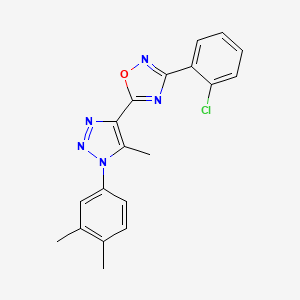![molecular formula C19H15N3O3S B2395812 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034346-53-5](/img/structure/B2395812.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule featuring a benzoxazole core, a thiophenyl-substituted pyridyl group, and an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The compound can be synthesized starting from benzo[d]oxazole-2-carboxylic acid. The first step involves converting this acid to its acyl chloride derivative using thionyl chloride. This is then reacted with 2-amino-4-(thiophen-2-yl)pyridine in the presence of a base like triethylamine to form the corresponding amide intermediate. Finally, this intermediate is condensed with chloroacetic acid under basic conditions to yield the target compound.
Route 2: An alternative method involves a one-pot synthesis starting with the direct acylation of 2-amino-4-(thiophen-2-yl)pyridine using chloroacetyl chloride, followed by cyclization with benzo[d]oxazole-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: For industrial-scale production, optimizing yield and purity is crucial. The choice of reagents, solvents, temperature control, and purification techniques like recrystallization or column chromatography is paramount. Additionally, green chemistry principles, such as using safer solvents and reagents and minimizing waste, are often incorporated.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring in the compound is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under specific oxidative conditions.
Reduction: The nitro groups in related compounds can be selectively reduced to amines using hydrogenation techniques.
Substitution: The aromatic rings present in the compound allow for electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.
Reducing agents like palladium on carbon (Pd/C) for hydrogenation reactions.
Electrophilic agents like nitric acid for nitration and sulfur trioxide for sulfonation.
Major Products:
Oxidized thiophene derivatives (sulfoxides, sulfones).
Amino derivatives via reduction.
Nitro or sulfonyl-substituted aromatic compounds via electrophilic substitution.
科学的研究の応用
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and synthetic methodologies. Biology: Given its complex structure, it can serve as a ligand in biochemical studies, exploring enzyme interactions or receptor binding. Medicine: The compound’s structure suggests potential for drug development, particularly in targeting specific molecular pathways. Preliminary studies could investigate its pharmacokinetics and pharmacodynamics. Industry: In materials science, the compound could be used in the development of novel polymers or as a precursor in the production of advanced materials with specific properties.
作用機序
Molecular Targets and Pathways: The mechanism of action of this compound largely depends on its interactions at the molecular level. The benzoxazole core can interact with various biological targets, potentially inhibiting specific enzymes or binding to particular receptors. The thiophene and pyridine rings add to the molecule's binding specificity and affinity, enhancing its potential effectiveness.
Potential Pathways Involved:
Inhibition of enzyme activity by binding to the active site.
Modulation of receptor activity by acting as an agonist or antagonist.
Disruption of cellular processes by interfering with specific signaling pathways.
類似化合物との比較
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-pyridyl)methyl)acetamide: : Lacks the thiophene ring, altering its electronic properties and reactivity.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)methyl)acetamide: : Lacks the pyridine ring, affecting its binding interactions and specificity.
特性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(12-22-15-4-1-2-5-16(15)25-19(22)24)21-11-13-7-8-20-14(10-13)17-6-3-9-26-17/h1-10H,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISLTKMABHWBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)


![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
